molecular formula C9H7O4- B1235634 3-(4-Hydroxyphenyl)pyruvate

3-(4-Hydroxyphenyl)pyruvate

Cat. No. B1235634
M. Wt: 179.15 g/mol
InChI Key: KKADPXVIOXHVKN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-hydroxyphenyl)pyruvate is a 2-oxo monocarboxylic acid anion obtained by removal of a proton from the carboxylic acid group of 3-(4-hydroxyphenyl)pyruvic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It derives from a pyruvate. It is a conjugate base of a (4-hydroxyphenyl)pyruvic acid.

Scientific Research Applications

Interaction with 4-Hydroxyphenylpyruvate Dioxygenase

3-(4-Hydroxyphenyl)pyruvate interacts significantly with the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme plays a crucial role in tyrosine catabolism, converting 3-(4-Hydroxyphenyl)pyruvate to homogentisate. Studies on the inhibition of HPPD by various compounds, such as triketone 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione (NTBC), reveal insights into the mechanisms of interaction and inhibition of HPPD. This understanding is essential in medical and herbicidal applications, where HPPD inhibitors are used to treat conditions like type I tyrosinemia or as herbicides (Kavana & Moran, 2003).

Role in Biosynthesis of Vitamin E and Plastoquinones

3-(4-Hydroxyphenyl)pyruvate is also involved in the biosynthesis of vital compounds like vitamin E and plastoquinones in chloroplasts. Research exploring the steric course of the decarboxylation of 3-(4-Hydroxyphenyl)pyruvate to homogentisate highlights its significance in these biosynthetic pathways. Understanding this process is crucial for comprehending how essential vitamins and quinones are produced in plants (Krügel et al., 1985).

Metabolic Pathways in Microorganisms

In microorganisms like Escherichia coli, 3-(4-Hydroxyphenyl)pyruvate is involved in specific metabolic pathways. These pathways involve the catabolism of hydroxyphenylacetate compounds, with 3-(4-Hydroxyphenyl)pyruvate playing a role in the conversion process that ultimately leads to the production of pyruvate and succinate. This kind of research provides valuable insights into microbial metabolism and potential applications in biotechnology and waste treatment (Cooper & Skinner, 1980).

Implications for Primary Hyperoxaluria Type-3

The enzyme 4-hydroxy-2-oxoglutarate aldolase, which interacts with 3-(4-Hydroxyphenyl)pyruvate, plays a crucial role in hydroxyproline metabolism. Its dysfunction can lead to primary hyperoxaluria type 3. Studying the regulation of this enzyme by compounds like pyruvate and α-ketoglutarate, and its interaction with 3-(4-Hydroxyphenyl)pyruvate, is vital for understanding and potentially treating this rare condition (Huang et al., 2019).

properties

Product Name

3-(4-Hydroxyphenyl)pyruvate

Molecular Formula

C9H7O4-

Molecular Weight

179.15 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-2-oxopropanoate

InChI

InChI=1S/C9H8O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,10H,5H2,(H,12,13)/p-1

InChI Key

KKADPXVIOXHVKN-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1CC(=O)C(=O)[O-])O

synonyms

(p-hydroxyphenyl)pyruvic acid
4-hydroxyphenylpyruvate
4-hydroxyphenylpyruvic acid
4-hydroxyphenylpyruvic acid, ion
4-hydroxyphenylpyruvic acid, sodium salt
p-hydroxyphenylpyruvate
para-hydroxyphenylpyruvic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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